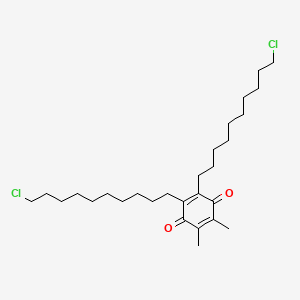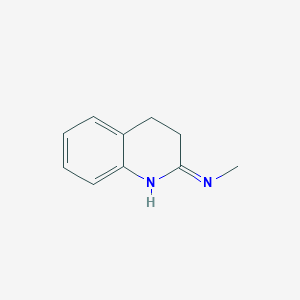
N-methyl-3,4-dihydro-1H-quinolin-2-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-3,4-dihydro-1H-quinolin-2-imine is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a methyl group attached to the nitrogen atom and an imine group at the 2-position. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3,4-dihydro-1H-quinolin-2-imine typically involves the N-alkylation of 3,4-dihydroquinoline derivatives. One common method is the direct N-alkylation of N-unsubstituted 3,4-dihydroquinoline using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can enhance the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-methyl-3,4-dihydro-1H-quinolin-2-imine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide as solvent.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: N-methyl-3,4-dihydroquinoline-2-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
N-methyl-3,4-dihydro-1H-quinolin-2-imine has several applications in scientific research:
作用机制
The mechanism of action of N-methyl-3,4-dihydro-1H-quinolin-2-imine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinazolinones: Exhibiting diverse biological activities, including antimicrobial and anticancer properties.
Quinolines: A broad class of compounds with significant pharmacological importance.
Uniqueness
N-methyl-3,4-dihydro-1H-quinolin-2-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and imine functionality at specific positions enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC 名称 |
N-methyl-3,4-dihydro-1H-quinolin-2-imine |
InChI |
InChI=1S/C10H12N2/c1-11-10-7-6-8-4-2-3-5-9(8)12-10/h2-5H,6-7H2,1H3,(H,11,12) |
InChI 键 |
SSBIMLZQPLQHMA-UHFFFAOYSA-N |
规范 SMILES |
CN=C1CCC2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



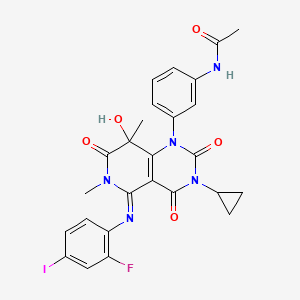
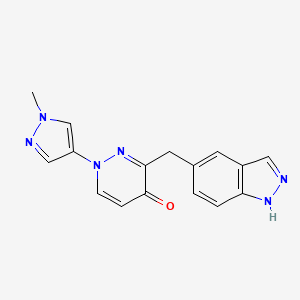
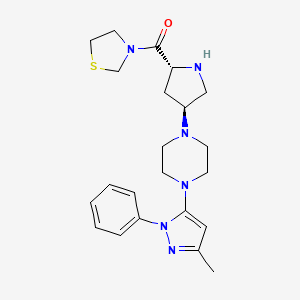
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)

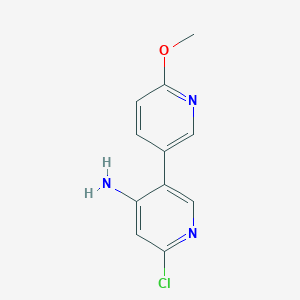

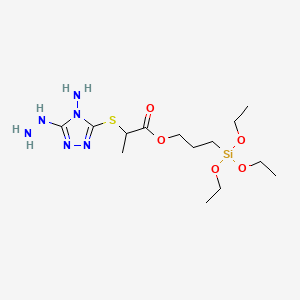
![11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)
![(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851665.png)
![6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851666.png)
